molecular formula C10H12BrN B1498772 (r)-(4-Bromophenyl)(cyclopropyl)methanamine

(r)-(4-Bromophenyl)(cyclopropyl)methanamine

Cat. No.: B1498772
M. Wt: 226.11 g/mol
InChI Key: CFTNYXDVHSKCKL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(r)-(4-Bromophenyl)(cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H12BrN. This compound is characterized by the presence of a bromine atom attached to the benzene ring and a cyclopropyl group attached to the methanamine moiety. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (r)-(4-Bromophenyl)(cyclopropyl)methanamine typically involves the following steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the methanamine moiety. This can be achieved using reagents such as diazomethane (CH2N2) or cyclopropylcarbene.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclopropylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (r)-(4-Bromophenyl)(cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles like OH-, CN-, and various amines are used under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives such as benzoic acid or benzaldehyde.

    Reduction: Reduced forms such as primary amines or alcohols.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(r)-(4-Bromophenyl)(cyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (r)-(4-Bromophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopropyl group contribute to its reactivity and binding affinity with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 4-chloro-|A-cyclopropyl-, (|AR)-: Similar structure with a chlorine atom instead of bromine.

    Benzenemethanamine, 4-fluoro-|A-cyclopropyl-, (|AR)-: Similar structure with a fluorine atom instead of bromine.

    Benzenemethanamine, 4-iodo-|A-cyclopropyl-, (|AR)-: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (r)-(4-Bromophenyl)(cyclopropyl)methanamine imparts unique chemical properties, such as increased reactivity and specific binding interactions, which distinguish it from its chloro, fluoro, and iodo analogs. These properties make it particularly valuable in certain research and industrial applications.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

(R)-(4-bromophenyl)-cyclopropylmethanamine

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m1/s1

InChI Key

CFTNYXDVHSKCKL-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@H](C2=CC=C(C=C2)Br)N

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.